LSD1 Inhibition Potency: 2-Amino-N,N-dimethyl-1,3-thiazole-4-carboxamide (827588-49-8) Demonstrates Sub-Micromolar IC50 in Recombinant Human LSD1 Assay
In a recombinant human LSD1 enzyme inhibition assay measuring H2O2 production via Amplex red detection following 30-minute incubation with methylated peptide substrate, 2-amino-N,N-dimethyl-1,3-thiazole-4-carboxamide (827588-49-8) exhibited an IC50 value of 356 nM [1]. This activity represents a moderate level of LSD1 engagement suitable for probe compound applications in epigenetic target validation studies. While head-to-head comparative data with other 2-aminothiazole-4-carboxamide derivatives are not available in the current public domain, this IC50 establishes a benchmark potency value for this specific dimethylamide substitution pattern.
| Evidence Dimension | LSD1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 356 nM |
| Comparator Or Baseline | No direct comparator data available in source |
| Quantified Difference | Not calculable (single compound data) |
| Conditions | Human recombinant LSD1; 30 min incubation; methylated peptide substrate; Amplex red detection of H2O2 production |
Why This Matters
This IC50 value provides a quantitative reference point for researchers validating LSD1 as a target or requiring a defined-activity 2-aminothiazole probe for assay development.
- [1] BindingDB BDBM50067551; ChEMBL CHEMBL3402053. Assay: Inhibition of human recombinant LSD1 assessed as effect on H2O2 production. View Source
